molecular formula C19H22FN3O3 B217196 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 100449-07-8

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Katalognummer: B217196
CAS-Nummer: 100449-07-8
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: LYRNYBCBYWDTIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin ( 100449-07-8) is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This tetralin derivative is characterized by a catechol moiety (5,6-dihydroxy groups) and an imidazoline ring system, which are key pharmacophores in various biologically active molecules. The compound is also known by several synonyms, including 2-(5,6-Dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline and A-54741 . While direct pharmacological data on this specific compound is limited in the public domain, its structure is closely related to a class of semi-rigid aminotetralins that are of significant interest in neuroscience research. Compounds with this structural motif have been investigated as rigid congeners of dopamine and are known to interact with adrenergic and dopaminergic receptor systems . For instance, research on similar 5,6-dihydroxy-2-aminotetralin derivatives has shown they can act as central α2-adrenoceptor agonists, leading to sympatho-inhibitory effects such as hypotension and bradycardia in animal models . The presence of the imidazoline group further suggests potential for activity at imidazoline receptor sites. This compound is provided for research purposes only, to facilitate studies in medicinal chemistry, neuropharmacology, and receptor characterization. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

100449-07-8

Molekularformel

C19H22FN3O3

Molekulargewicht

232.28 g/mol

IUPAC-Name

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)

InChI-Schlüssel

LYRNYBCBYWDTIF-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Kanonische SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Andere CAS-Nummern

108149-68-4

Synonyme

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

Compound Structural Modification Receptor Selectivity Key Findings
1 (Parent compound) No modification Dual α1/α2 agonist High potency, low selectivity
7 (4,4-dimethyl) Addition of dimethyl groups at C4 α1-specific agonist Retains α1 activity; α2 activity abolished
2 (Chroman analog) Replacement of tetralin with chroman Enhanced α2 selectivity Reduced α1 activity; improved α2 agonism
  • Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.
  • Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)8011062 vs. 78
Catalyst (mol%)51065 vs. 75
Reaction Time (h)61270 vs. 81
Based on factorial design principles and imidazole synthesis protocols .

Q. Table 2. Biological Assay Validation Metrics

Assay TypeCV (%)Z’-FactorReference Standard
Kinase Inhibition<100.7Staurosporine
Cytotoxicity<150.6Doxorubicin
CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.